molecular formula C10H13NO3 B1396849 6-Isopropoxy-5-methylnicotinic acid CAS No. 1011558-18-1

6-Isopropoxy-5-methylnicotinic acid

Cat. No.: B1396849
CAS No.: 1011558-18-1
M. Wt: 195.21 g/mol
InChI Key: LKQCFAAHQMRPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropoxy-5-methylnicotinic acid is a chemical compound belonging to the class of nicotinic acid derivatives. It is known for its role as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. This compound has a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol .

Preparation Methods

The synthesis of 6-Isopropoxy-5-methylnicotinic acid involves several steps. One common synthetic route includes the reaction of 5-methyl-6-hydroxynicotinic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Isopropoxy-5-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Isopropoxy-5-methylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its role as a DHODH inhibitor makes it valuable in studying the pyrimidine biosynthesis pathway.

    Medicine: Potential therapeutic applications include its use in developing drugs for diseases where DHODH inhibition is beneficial.

    Industry: It is used in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The primary mechanism of action of 6-Isopropoxy-5-methylnicotinic acid involves the inhibition of dihydroorotate dehydrogenase (DHODH). By inhibiting this enzyme, the compound disrupts the de novo pyrimidine biosynthesis pathway, which is crucial for DNA and RNA synthesis. This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

6-Isopropoxy-5-methylnicotinic acid can be compared with other nicotinic acid derivatives such as:

    5-Methylnicotinic acid: Lacks the isopropoxy group, resulting in different chemical properties and biological activities.

    6-Hydroxynicotinic acid: Has a hydroxyl group instead of an isopropoxy group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-methyl-6-propan-2-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(2)14-9-7(3)4-8(5-11-9)10(12)13/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQCFAAHQMRPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729228
Record name 5-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011558-18-1
Record name 5-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Isopropoxy-5-methylnicotinic acid
Reactant of Route 2
Reactant of Route 2
6-Isopropoxy-5-methylnicotinic acid
Reactant of Route 3
Reactant of Route 3
6-Isopropoxy-5-methylnicotinic acid
Reactant of Route 4
Reactant of Route 4
6-Isopropoxy-5-methylnicotinic acid
Reactant of Route 5
Reactant of Route 5
6-Isopropoxy-5-methylnicotinic acid
Reactant of Route 6
Reactant of Route 6
6-Isopropoxy-5-methylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.